molecular formula C6H5F5N4 B1461142 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide CAS No. 2097963-66-9

1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

Cat. No.: B1461142
CAS No.: 2097963-66-9
M. Wt: 228.12 g/mol
InChI Key: OJVIBJJBBYILKC-UHFFFAOYSA-N
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Description

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a high-value chemical intermediate designed for research and development applications. This pyrazole derivative features a carboximidamide functional group, which makes it a versatile building block for synthesizing more complex molecules, particularly in medicinal chemistry and agrochemical discovery. Pyrazole derivatives are a pharmacologically significant active scaffold possessing a wide spectrum of biological activities . The presence of this nucleus is well-established in diverse therapeutic agents, including anti-inflammatory, antipsychotic, and antidepressant drugs . In agrochemical research, structurally related pyrazole carboxamides are recognized for their potent fungicidal activity. These compounds often act by inhibiting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain of fungi . The distinct difluoromethyl and trifluoromethyl substituents on the pyrazole ring are common in active agrochemicals and pharmaceuticals, as these groups can enhance metabolic stability, lipophilicity, and target binding . This product is intended for use by qualified researchers as a key synthetic intermediate. It holds significant potential for the development of novel succinate dehydrogenase inhibitors (SDHIs) for crop protection or for exploring new bioactive molecules in pharmaceutical discovery programs . WARNING: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

2-(difluoromethyl)-5-(trifluoromethyl)pyrazole-3-carboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F5N4/c7-5(8)15-2(4(12)13)1-3(14-15)6(9,10)11/h1,5H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJVIBJJBBYILKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1C(F)(F)F)C(F)F)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of fluorinated pyrazole derivatives like 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide generally follows these key stages:

The complexity arises from the need to control regioselectivity, fluorine incorporation, and minimize isomeric impurities.

Preparation of Fluorinated Pyrazole Intermediates

Cyclization of Difluoroacetyl and Trifluoromethyl Precursors

A common approach involves starting from fluorinated ketoesters or acyl halides:

  • Difluoroacetyl halides or ethyl difluoroacetate react with orthoformates and acetic anhydride to form key intermediates such as alkyl 2-alkomethylene-difluoro-3-oxobutyrates.
  • These intermediates undergo ring closure with methylhydrazine or substituted hydrazines in the presence of weak bases (e.g., sodium or potassium carbonate) in biphasic aqueous-organic systems, yielding difluoromethyl-substituted pyrazoles.

For trifluoromethyl incorporation, similar strategies use trifluoromethylated precursors or fluorination steps post-pyrazole formation.

Catalytic Cycloaddition Methods

Alternative methods utilize 1,3-dipolar cycloaddition:

  • Ethyl diazoacetate reacts with alkynes or vinyl ethers in the presence of catalysts like zinc triflate or copper triflate to afford pyrazole-5-carboxylates with high yields and regioselectivity.
  • These methods offer straightforward procedures and good scalability for pyrazole ring construction.

Specific Preparation of this compound

Though direct literature on this exact compound is limited, closely related compounds such as 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid have been prepared via the following refined routes, which can be adapted for the target compound:

Multi-Step Synthesis via Carbointercalation, Halogenation, and Cyclization

A patented method involves:

Step Reaction Description Conditions Yield & Purity
(A) Carbointercalation React difluorochloromethane, carbon monoxide, and methyl hydrazine with Pd catalyst and sodium formate Pd salts (e.g., Pd(OAc)2), phosphine ligands, mild temperature Intermediate formation
(B) Halogenation Bromination of intermediate using bromine in DMF at -5 to 0 °C Controlled dropwise addition, stirring Stable brominated intermediate
(C) Cyclization Reaction of brominated intermediate with propiolic acid and alkali at room temp, followed by acidification and crystallization Alkali addition, pH control to ~6, crystallization at -5 °C 86.2% yield, 98.8% purity

This method provides high purity and good yield, suitable for scale-up.

Improved Method Using 2,2-Difluoroacetyl Halide and Alpha,Beta-Unsaturated Esters

Another advanced process includes:

Step Reaction Description Conditions Notes
Substitution/Hydrolysis Dropwise addition of 2,2-difluoroacetyl halide to alpha,beta-unsaturated ester with acid-binding agent at low temperature, followed by alkali hydrolysis Organic solvent, low temp, alkali addition Forms alpha-difluoroacetyl intermediate
Condensation/Cyclization Condensation of intermediate with methylhydrazine aqueous solution using sodium or potassium iodide catalyst, followed by reduced pressure and temperature increase for cyclization Low temp condensation, then heating under reduced pressure Recrystallization with alcohol-water mixture (35-65%) to enhance purity

This approach reduces isomeric impurities and improves chemical purity (>99.5%) and yield (>75%).

Reaction Conditions and Catalysts

Reaction Stage Catalyst/Agent Solvent/Medium Temperature Range Time Notes
Carbointercalation Pd salts (e.g., Pd(OAc)2), phosphine ligands Organic solvents (e.g., DMF) Mild to moderate Several hours Requires sodium formate as reductant
Halogenation Bromine DMF -5 to 0 °C 2-3 hours Controlled addition to avoid overbromination
Cyclization Methylhydrazine, weak base (Na2CO3, K2CO3) Biphasic aqueous-organic Room temperature to mild heating 1-3 hours Two-phase system improves ring closure
Substitution/Hydrolysis Acid-binding agents, alkali (NaOH, KOH) Organic solvent Low temperature Variable Ensures intermediate formation
Condensation/Cyclization Sodium iodide or potassium iodide Aqueous methylhydrazine solution Low temperature to reflux Several hours Catalyst improves cyclization efficiency

Purification and Yield Optimization

  • Recrystallization is critical to reduce isomers and impurities. A solvent mixture of alcohol (methanol, ethanol, or isopropanol) and water in 35-65% ratio is effective.
  • Acidification to pH ~6 followed by cooling to -5 °C promotes crystallization of high-purity product.
  • Use of phase transfer catalysts (e.g., tetrabutylammonium salts) can enhance fluorination steps and improve yields.

Summary Table of Key Preparation Methods

Method ID Starting Materials Key Reactions Catalysts/Conditions Yield (%) Purity (%) Advantages
Method A Difluorochloromethane, CO, methyl hydrazine Carbointercalation, bromination, cyclization Pd catalyst, bromine, alkali, propiolic acid 86.2 98.8 High yield and purity, scalable
Method B 2,2-Difluoroacetyl halide, unsaturated ester Substitution/hydrolysis, condensation/cyclization Sodium/potassium iodide catalyst, methylhydrazine >75 >99.5 Reduced isomers, simple operation
Method C Ethyl difluoroacetoacetate, trialkyl orthoformate Acidification, coupling, ring closure Weak bases (carbonate salts), acetyl anhydride N/A N/A Well-established pyrazole synthesis

Research Findings and Practical Considerations

  • The choice of catalyst and reaction medium significantly affects regioselectivity and yield.
  • Control of temperature and pH during halogenation and cyclization steps is crucial to minimize side reactions and isomer formation.
  • Use of mild bases and biphasic systems facilitates efficient ring closure without harsh conditions.
  • Recrystallization solvent choice and ratio impact final product purity and recovery.
  • Phase transfer catalysis and metal-catalyzed carbointercalation represent modern advances improving reaction efficiency and scalability.

Chemical Reactions Analysis

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include radical initiators, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can lead to the inhibition of specific enzymes or receptors, thereby modulating biological processes .

Comparison with Similar Compounds

Table 1: Substituent Variations in Pyrazole Carboximidamide Derivatives
Compound Name Position 1 Substituent Position 3 Substituent Key Properties/Applications Reference
Target Compound Difluoromethyl Trifluoromethyl High electronegativity, potential agrochemical use
5-(4-Methoxyphenyl)-3-phenyl-...carboximidamide 4-Methoxyphenyl Phenyl Reduced lipophilicity vs. fluorine substituents
5-(4-Chlorophenyl)-3-phenyl-...carboximidamide 4-Chlorophenyl Phenyl Increased halogen bonding potential
1-(2-Fluoroethyl)-3-(trifluoromethyl)-... 2-Fluoroethyl Trifluoromethyl Enhanced metabolic stability vs. difluoromethyl

Key Observations :

  • Fluorine vs. Phenyl Groups : The target compound’s difluoromethyl and trifluoromethyl groups confer higher electronegativity and lipophilicity compared to phenyl or methoxy substituents in . This improves membrane permeability and resistance to oxidative metabolism .
  • Trifluoromethyl vs.

Key Observations :

  • The trifluoromethyl group is commonly introduced via trifluoromethylation reagents (e.g., CF₃Cu), whereas difluoromethyl groups may require controlled fluorination to avoid over-fluorination .
  • Compared to fipronil’s synthesis (), the target compound’s carboximidamide group might simplify purification steps due to its polar nature.

Physicochemical Properties

Table 3: Property Comparison
Property Target Compound 1-(2-Fluoroethyl)-... Fipronil
LogP (Predicted) ~2.1 ~2.8 3.9
Molecular Weight (g/mol) 269.1 285.1 437.1
Hydrogen Bond Donors 2 2 1

Key Observations :

  • The fluoroethyl analog () has higher lipophilicity, which may improve tissue penetration but increase bioaccumulation risks .

Biological Activity

1-(Difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide is a fluorinated pyrazole derivative that has garnered attention for its potential biological activities. The presence of difluoromethyl and trifluoromethyl groups enhances its chemical properties, leading to significant interactions with biological systems. This article reviews the compound's biological activity, focusing on its mechanisms, effects on cellular processes, and implications in medicinal chemistry.

  • Molecular Formula : C6H4F5N3
  • Molecular Weight : 211.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound participates in biochemical reactions involving radical trifluoromethylation, which is critical in synthesizing fluorinated heterocycles. This interaction with enzymes can influence metabolic pathways and cellular signaling processes.
  • Cell Signaling Modulation : It has been shown to affect cell signaling pathways by altering the binding affinity to specific receptors. The trifluoromethyl group enhances the compound's interaction with key signaling molecules, potentially influencing gene expression and cellular metabolism.

Biological Effects

Research indicates that this compound exhibits various biological effects:

  • Anticancer Activity : Studies have demonstrated the compound's potential in cancer therapy. For instance, it has been reported to exhibit selective affinity toward adenosine receptors, particularly the hA3 receptor, which is associated with anti-tumor effects . The best-performing derivatives showed high affinity (Ki = 11 nM) and selectivity, indicating a promising therapeutic profile against certain cancers .
  • Cellular Metabolism : The compound influences metabolic pathways by modulating the activity of enzymes involved in cellular respiration and energy production. This modulation can lead to altered cellular energy states, potentially impacting cell proliferation and survival.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Adenosine Receptor Affinity : A study explored a series of pyrazolo derivatives, including those with the difluoromethyl and trifluoromethyl groups. It was found that these compounds displayed significant selectivity for hA3 adenosine receptors, suggesting potential applications in treating conditions such as cancer and inflammation .
  • Radical Trifluoromethylation : Research into radical reactions involving this compound revealed its effectiveness in synthesizing complex fluorinated compounds, which are valuable in drug development and material science.

Data Summary Table

PropertyValue
Molecular FormulaC6H4F5N3
Molecular Weight211.09 g/mol
IUPAC NameThis compound
Anticancer Affinity (hA3 AR)Ki = 11 nM
Key Biological EffectsModulates cell signaling; influences metabolic pathways

Q & A

Q. Critical conditions :

  • Temperature control (<0°C for fluorination to avoid side reactions).
  • Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of fluorinated intermediates.
  • Purification via column chromatography or recrystallization to achieve ≥95% purity .

Basic: How can spectroscopic and chromatographic methods validate the structural integrity of this compound?

Answer:

  • NMR :
    • ¹H NMR : Absence of aromatic protons (C-5 carboximidamide substitution) and characteristic splitting patterns for difluoromethyl (-CF₂H, δ ~5.5–6.5 ppm, triplet of quartets) .
    • ¹⁹F NMR : Distinct signals for -CF₂H (δ ~-120 ppm) and -CF₃ (δ ~-60 ppm) .
  • IR : Stretching vibrations for C=N (1650–1600 cm⁻¹) and N-H (3350–3300 cm⁻¹) confirm the carboximidamide group .
  • LC-MS : Molecular ion peak matching the exact mass (calc. for C₇H₆F₅N₅: 279.04 g/mol) with fragmentation patterns consistent with fluorinated pyrazoles .

Advanced: What structure-activity relationship (SAR) insights guide the optimization of this compound for enzyme inhibition?

Answer:
Key SAR findings from related pyrazole derivatives include:

  • Trifluoromethyl position : Substitution at C-3 enhances hydrophobic interactions with enzyme active sites (e.g., factor Xa inhibition in razaxaban analogs ).
  • Carboximidamide role : The NH₂ group facilitates hydrogen bonding with catalytic residues (e.g., serine proteases), improving potency .
  • Fluorine effects : Difluoromethyl groups increase metabolic stability by resisting oxidative degradation, while trifluoromethyl groups enhance lipophilicity and target affinity .

Q. Methodological optimization :

  • Molecular docking : Use X-ray crystallography data (e.g., PDB 2BOH) to model interactions with targets like kinases or proteases .
  • In vitro assays : Measure IC₅₀ values against purified enzymes (e.g., trypsin-like proteases) to compare analogs .

Advanced: How do electronic effects of the difluoromethyl and trifluoromethyl groups influence reactivity in cross-coupling reactions?

Answer:

  • Electron-withdrawing effects : Both groups deactivate the pyrazole ring, directing electrophilic substitution to C-4 (meta to CF₃).
  • Cross-coupling challenges :
    • Suzuki-Miyaura reactions require Pd catalysts (e.g., Pd(PPh₃)₄) and elevated temperatures (80–100°C) due to reduced electron density .
    • Buchwald-Hartwig amination: Use of BrettPhos or RuPhos ligands to facilitate C-N bond formation at C-5 .

Case study :
In razaxaban synthesis (a related compound), piperidine-acetylated pyrazoles required tailored coupling conditions to retain fluorine substituents .

Data Contradiction: How can researchers resolve discrepancies in reported biological activity for this compound?

Answer:
Conflicting bioactivity data may arise from:

  • Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO for receptor binding) or enzyme sources (recombinant vs. native) .
  • Solubility issues : Fluorinated compounds often require DMSO or cyclodextrin-based solubilization, which can affect activity .

Q. Resolution strategies :

  • Standardized protocols : Use WHO-recommended assay conditions (e.g., fixed DMSO concentration ≤0.1%).
  • Orthogonal assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence-based assays .

Advanced: What computational methods predict the pharmacokinetic properties of this compound?

Answer:

  • ADMET prediction :
    • LogP : Calculated ~2.1 (Schrödinger QikProp), indicating moderate blood-brain barrier permeability .
    • CYP450 inhibition : Use MetaSite to assess interactions with CYP3A4/2D6, critical for avoiding drug-drug interactions .
  • MD simulations : Analyze binding stability with targets (e.g., 100 ns simulations in GROMACS) to prioritize analogs .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

  • PPE : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential release of HF during decomposition .
  • Spill management : Neutralize with calcium carbonate and dispose via hazardous waste channels .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide
Reactant of Route 2
1-(difluoromethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboximidamide

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